

Is ZD7288 a Truly Selective HCN Channel Blocker? A Comparative Guide

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Compound of Interest

Compound Name: ZD7288

Cat. No.: B1683547

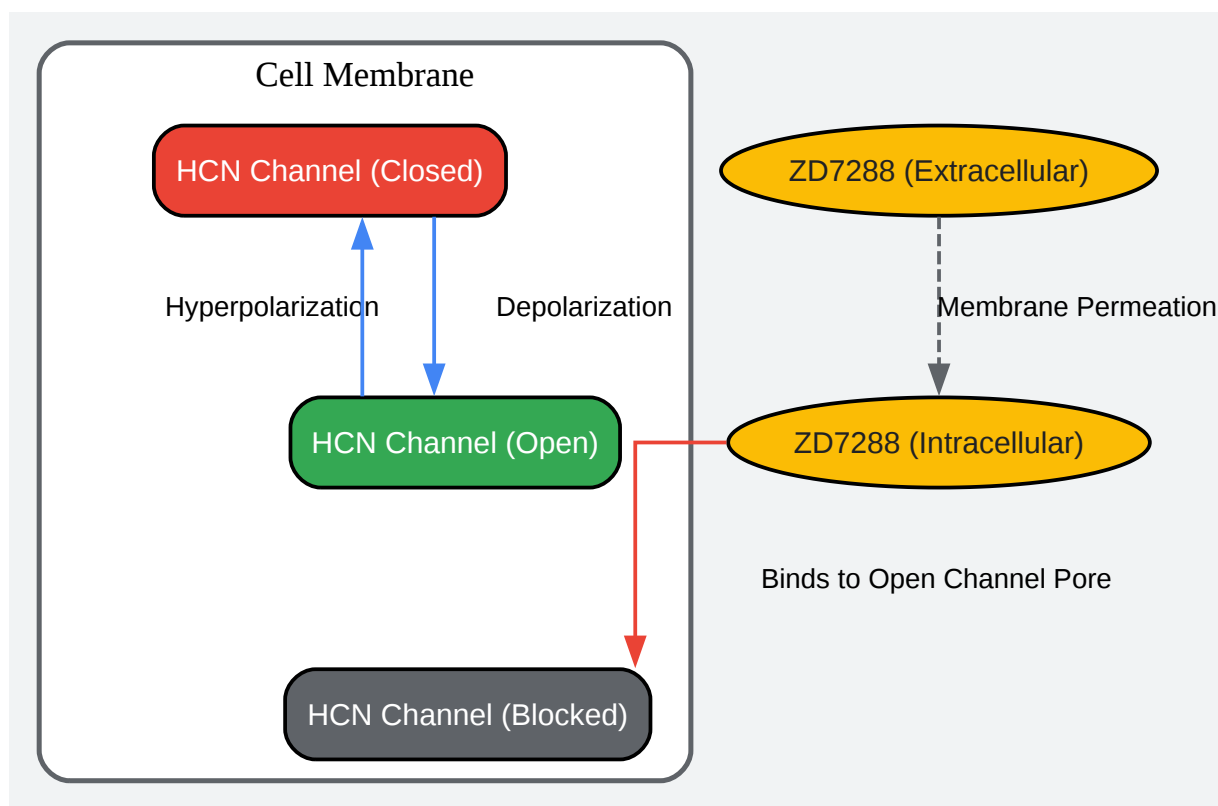
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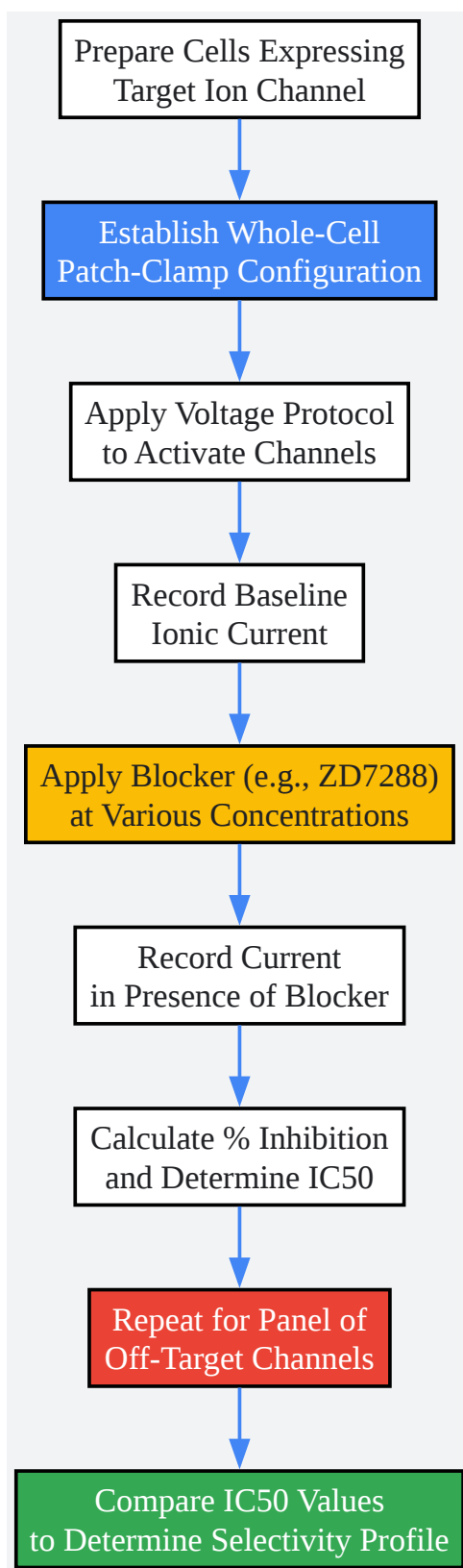
For Researchers, Scientists, and Drug Development Professionals

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are crucial players in regulating cellular excitability, particularly in cardiac pacemaker cells and neurons. Their unique activation by membrane hyperpolarization makes them attractive therapeutic targets. **ZD7288** is a widely used pharmacological tool employed to investigate the physiological roles of HCN channels. However, a critical question for researchers is the degree of its selectivity. This guide provides a data-driven comparison of **ZD7288** with other HCN channel blockers to objectively assess its performance and selectivity.

Mechanism of Action of HCN Channel Blockers

HCN channel blockers like **ZD7288** are generally considered pore blockers. They are thought to enter the channel from the intracellular side when the channel is in an open state, physically occluding the pore and preventing the flow of ions. This action reduces the "funny" current (If) in the heart or the "h-current" (Ih) in neurons, thereby slowing the rate of spontaneous depolarization.





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